molecular formula C16H16N2O3S2 B2461198 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile CAS No. 1704559-17-0

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Cat. No.: B2461198
CAS No.: 1704559-17-0
M. Wt: 348.44
InChI Key: QPMJBXZDOKIWRZ-UHFFFAOYSA-N
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Description

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a complex organic compound that features a furan ring, a thiazepane ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates, followed by their coupling with a benzonitrile derivative. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and sulfoxides.

    Reduction: Amines and reduced thiazepane derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds like furfural and 5-hydroxymethylfurfural.

    Thiazepane derivatives: Compounds containing the thiazepane ring but different substituents.

    Benzonitrile derivatives: Compounds with various functional groups attached to the benzonitrile core.

Uniqueness

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is unique due to the combination of the furan, thiazepane, and benzonitrile moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c17-12-13-3-5-14(6-4-13)23(19,20)18-8-7-16(22-11-9-18)15-2-1-10-21-15/h1-6,10,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJBXZDOKIWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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